Thiazole-4-carboxamidine
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Overview
Description
Thiazole-4-carboxamidine is a heterocyclic compound containing a thiazole ring and a formamidine group. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolyl formamidine typically involves the reaction of thiazole derivatives with formamidine precursors. One common method is the reaction of thiazole-4-carboxaldehyde with formamidine acetate under acidic conditions . Another approach involves the use of sulfonated rice husk ash as a catalyst to promote the reaction between aromatic amines and ethyl orthoformate .
Industrial Production Methods: Industrial production of 4-thiazolyl formamidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as sulfonated rice husk ash, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Thiazole-4-carboxamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiazole oxides.
Reduction: Reduction reactions can convert the formamidine group to formamide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Thiazole oxides.
Reduction: Formamide derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazole-4-carboxamidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-thiazolyl formamidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazole-4-carboxamidine can be compared with other thiazole derivatives:
Similar Compounds: Thiabendazole, sulfathiazole, and ritonavir.
Properties
Molecular Formula |
C4H5N3S |
---|---|
Molecular Weight |
127.17 g/mol |
IUPAC Name |
1,3-thiazole-4-carboximidamide |
InChI |
InChI=1S/C4H5N3S/c5-4(6)3-1-8-2-7-3/h1-2H,(H3,5,6) |
InChI Key |
GDTDIYWCUMNNPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=N)N |
Origin of Product |
United States |
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